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Technical Support Center: Trisilylamine (TSA)-
Based ALD
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

low deposition rates in Trisilylamine (TSA)-based Atomic Layer Deposition (ALD) of silicon

nitride (SiNx).

Troubleshooting Low Deposition Rates
Low Growth Per Cycle (GPC) is a common issue in ALD processes. The following guides are

designed to help you identify and resolve the root cause of a lower-than-expected deposition

rate.

Initial Troubleshooting Workflow
If you are experiencing a low deposition rate, follow this logical workflow to diagnose the

potential issue. Start at the "Low Deposition Rate" node and follow the arrows based on your

observations.
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Low Deposition Rate
(Low GPC)

Is the precursor pulse time
sufficient for saturation?

Yes

No, GPC increases with pulse time

 GPC not saturated 

Is the deposition temperature
within the optimal ALD window?

Increase TSA Pulse Time
- Perform saturation curve experiment
- Ensure sufficient precursor exposure

Yes

No, temperature is too low
(< 100°C)

 Too Low 

No, temperature is too high
(> 350-400°C)

 Too High 

Are the plasma parameters
(power, exposure time) optimized?

Increase Temperature
- Low reactivity of TSA below 100°C

- Aim for 250-350°C range

Decrease Temperature
- Precursor desorption or decomposition

can occur above 350°C

Yes

No

 Not Optimized 

Are there issues with
precursor delivery?

Optimize Plasma Parameters
- Increase plasma exposure time

- Adjust RF power (see FAQs)
- Ensure sufficient reactive nitrogen species

Yes

 Suspected 

If issues persist, consider
reactant choice or chamber maintenance.

 No 

Check Precursor Delivery System
- Verify bubbler temperature and pressure

- Check for line clogs or leaks
- Ensure consistent vapor draw

Click to download full resolution via product page

Caption: Troubleshooting workflow for low deposition rates.
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Frequently Asked Questions (FAQs)
Q1: My Growth Per Cycle (GPC) is significantly lower
than expected. What is the first thing I should check?
A1: The most common cause of low GPC is incomplete surface saturation during the precursor

pulse. You should first verify that your TSA pulse time is long enough to fully saturate the

substrate surface.

How to check for saturation: Run a series of depositions where you vary the TSA pulse time

while keeping all other parameters (temperature, purge times, plasma exposure) constant.

Plot the GPC as a function of pulse time. You should see the GPC increase and then

plateau. The pulse time at which the plateau begins is your saturation point. For a robust

process, you should use a pulse time slightly longer than this minimum saturation time.[1][2]

Why it matters: If the pulse is too short, not all available reactive sites on the surface will

have a chance to react with the TSA precursor, leading to less material deposited per cycle.

[1][2]

Q2: What is the optimal deposition temperature for TSA-
based ALD, and how does temperature affect the
deposition rate?
A2: The typical "ALD window" for TSA-based PEALD of SiNx is between 100°C and 350°C.[3]

[4] Operating outside this window can significantly reduce your deposition rate.

Too Low (< 100°C): The reactivity of the TSA precursor is too low, leading to incomplete

surface reactions and a very low or no deposition rate.[3][4]

Too High (> 350°C): At elevated temperatures, two main issues can arise:

Precursor Desorption: The TSA molecules may desorb from the surface before they have

a chance to react.[3][4]

Precursor Decomposition: The precursor can start to thermally decompose, leading to a

non-self-limiting, CVD-like growth, which can paradoxically increase the GPC but results in

poor film quality and non-uniformity.[2][5][6]
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Q3: How do plasma parameters (power and exposure
time) influence the GPC?
A3: Plasma power and exposure time are critical for ensuring the second half-reaction (the

reaction with the nitrogen source) goes to completion.

Plasma Exposure Time: A longer plasma exposure time generally ensures that enough

reactive nitrogen species are generated to fully react with the chemisorbed TSA layer.[3] If

the exposure is too short, the reaction may be incomplete, leading to a lower GPC. However,

excessively long plasma steps can reduce throughput. Saturation curves for plasma

exposure time should also be performed.

Plasma Power: The effect of plasma power can be complex. Increasing power can generate

more reactive species, potentially increasing the deposition rate. However, very high power

can lead to ion bombardment that damages the growing film.[7] The optimal power will

depend on your specific reactor configuration.

Q4: I'm using an NH₃ plasma and my GPC is very low.
Why could this be?
A4: While NH₃ can be used as a nitrogen source, it sometimes results in a lower GPC

compared to N₂ or N₂/H₂ plasmas.[8] This can be due to the reactive species from the NH₃

plasma (like N and NHₓ) inhibiting the reactive sites on the surface that are needed for the TSA

precursor to adsorb in the next cycle.[3][4] Additionally, NH₃ plasma species can have short

lifetimes, requiring longer exposure times to achieve saturation.[3][4]

Q5: Could my precursor delivery system be the cause of
a low deposition rate?
A5: Yes, inconsistent precursor delivery can lead to a low and fluctuating GPC. TSA has a high

vapor pressure, which requires careful handling.[3]

Vapor Draw vs. Carrier Gas: A vapor draw scheme is often used for high vapor pressure

precursors like TSA to prevent backflow into carrier gas lines and to have a more economical

process.[3][4]
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Check for Issues: Ensure that the temperature of the TSA vessel and delivery lines is stable

and appropriate to maintain a consistent vapor pressure. Check for any potential clogs or

leaks in the delivery lines that could restrict precursor flow to the chamber.

Quantitative Data Summary
The following table summarizes reported Growth Per Cycle (GPC) values for TSA-based

PEALD of SiNx under various experimental conditions.

Deposition
Temp. (°C)

Precursor
Reactant
Gas

GPC
(Å/cycle)

Plasma
Type

Reference

300 - 400 TSA N₂/H₂ 1.4 - 2.1 Direct

150 - 350 TSA NH₃ 0.65 Remote

250 TSA N₂
~0.8

(saturated)
Direct CCP [4]

250 TSA NH₃ ~0.045 Direct CCP [4]

250 TSA N₂/H₂ ~0.6 Direct CCP [4]

Key Experimental Protocols
This section provides a generalized methodology for performing a TSA-based PEALD

experiment to deposit SiNx.

Protocol: PEALD of Silicon Nitride using TSA and N₂
Plasma

Substrate Preparation:

Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean).

Perform a brief dip in diluted hydrofluoric acid (HF) to remove the native oxide layer

immediately before loading into the reactor.

Load the substrate into the ALD reaction chamber.
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System Preparation:

Heat the substrate to the desired deposition temperature (e.g., 250°C).

Ensure the TSA precursor vessel is at a stable temperature (e.g., room temperature,

~21°C).[3]

Heat the precursor delivery lines to a temperature above the vessel temperature to

prevent condensation.

ALD Cycle Sequence: The process consists of a repeated four-step cycle:

Step 1: TSA Pulse: Introduce TSA vapor into the chamber for a predetermined pulse time

(e.g., 10 ms) to allow for chemisorption onto the substrate surface.

Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Argon) for a set time (e.g., 1 s)

to remove any unreacted TSA and gaseous byproducts.

Step 3: N₂ Plasma Exposure: Introduce N₂ gas and apply RF power (e.g., 50 W) to

generate a plasma for a specific duration (e.g., 3 s). This step provides the reactive

nitrogen species to react with the surface-adsorbed precursor layer.

Step 4: Purge 2: Purge the chamber again with Argon (e.g., 1 s) to remove any remaining

reactants and byproducts from the plasma step.

Deposition:

Repeat the ALD cycle (Steps 1-4) for the desired number of cycles to achieve the target

film thickness.

Post-Deposition:

Cool down the sample in an inert atmosphere before removal from the chamber to prevent

oxidation.

Parameter Relationships Diagram
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This diagram illustrates how key process parameters are interconnected and influence the final

deposition rate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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